molecular formula C22H23ClF2N4O2S B608728 LY2940094 CAS No. 1307245-86-8

LY2940094

カタログ番号: B608728
CAS番号: 1307245-86-8
分子量: 481.0 g/mol
InChIキー: NKQHBJNRBKHUQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Applications in Alcohol Dependence

Clinical Studies
A proof-of-concept study evaluated the efficacy of LY2940094 in reducing alcohol consumption among patients diagnosed with alcohol dependence. The study involved 88 participants who were randomized to receive either 40 mg/day of this compound or a placebo for eight weeks. The results indicated that while there was no significant difference in the reduction of the number of drinks per day compared to placebo, this compound led to a greater reduction in heavy drinking days (−24.5% vs. −15.7%) and an increase in abstinent days (9.1% vs. 1.9%) . Additionally, patients treated with this compound exhibited decreased levels of gamma-glutamyl transferase, suggesting potential benefits in liver function associated with reduced alcohol intake .

Preclinical Findings
In animal models, this compound has demonstrated efficacy in reducing ethanol self-administration and seeking behaviors without affecting food or water intake . Notably, it blocked stress-induced reinstatement of ethanol seeking and attenuated dopamine release stimulated by ethanol, indicating its role in modulating reward pathways associated with addiction . These findings suggest that this compound may serve as a novel therapeutic option for treating alcohol use disorders.

Applications in Mood Disorders

Antidepressant Effects
this compound has been investigated for its antidepressant-like effects in preclinical studies. Research indicates that blockade of nociceptin receptors can lead to significant antidepressant outcomes in rodent models . A clinical trial involving patients with major depressive disorder assessed the compound's efficacy over eight weeks. While the predefined efficacy criterion was not fully met, there was evidence suggesting an antidepressant effect based on changes in depression rating scales . Furthermore, early changes in emotional processing were observed, indicating potential rapid effects on mood regulation .

Behavioral Studies
The unique pharmacological profile of this compound has been characterized through various behavioral assays. In rodent studies, it exhibited effects consistent with both antidepressant and anxiolytic activity, although it did not disrupt cognitive performance or induce locomotor activity changes . This dual action highlights its potential utility in treating both anxiety and depression.

Summary of Research Findings

Application Area Key Findings Study Type
Alcohol Dependence- Reduced heavy drinking days (-24.5% vs. -15.7%)
- Increased abstinent days (9.1% vs. 1.9%)
- Decreased gamma-glutamyl transferase levels
Clinical Trial
Mood Disorders- Antidepressant-like effects observed
- Early emotional processing changes
- Safe and well-tolerated
Clinical Trial
Preclinical Studies- Reduced ethanol self-administration
- Blocked stress-induced ethanol seeking
- No significant tolerance developed
Animal Models

生化学分析

Biochemical Properties

LY2940094 plays a significant role in biochemical reactions by acting as an antagonist to the nociceptin receptor (NOP receptor). It has a high affinity for the NOP receptor with a Ki value of 0.105 nM and an antagonist potency (Kb) of 0.166 nM . The compound interacts with the NOP receptor, which is a G protein-coupled receptor expressed in various regions of the central nervous system, including the cortex, hippocampus, amygdala, thalamus, hypothalamus, and dorsal raphe nucleus . By blocking the NOP receptor, this compound inhibits the binding of the endogenous ligand nociceptin/orphanin FQ (N/OFQ), thereby modulating the receptor’s activity and influencing various physiological processes .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In rodent models, this compound demonstrated antidepressant-like effects by targeting the NOP receptors in brain regions associated with mood disorders . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to reduce ethanol self-administration in animal models, indicating its potential impact on addiction-related cellular processes . Additionally, this compound promotes oligodendrocyte generation and myelination, which are crucial for maintaining proper neuronal function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the NOP receptor. As a selective NOP receptor antagonist, this compound inhibits the receptor’s activity by preventing the binding of nociceptin/orphanin FQ (N/OFQ) . This inhibition leads to changes in gene expression and cellular signaling pathways associated with mood regulation and addiction . This compound also reduces ethanol self-administration in animal models by modulating the mesolimbic reward pathway, which is involved in feeding, mood, stress, and addiction . The compound’s high affinity and selectivity for the NOP receptor make it a promising candidate for therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in both in vitro and in vivo studies. For example, in an 8-week, double-blind, placebo-controlled trial, once-daily oral dosing of this compound at 40 mg provided evidence for an antidepressant effect in patients with major depressive disorder . Additionally, this compound has shown long-term effects on cellular function, such as promoting oligodendrocyte differentiation and myelination .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent studies, this compound was administered orally at doses of 3, 10, or 30 mg/kg, resulting in a dose-dependent reduction in ethanol self-administration without affecting food or water intake . Higher doses of this compound have been associated with increased efficacy in reducing ethanol consumption and promoting abstinence in alcohol-dependent individuals . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to the NOP receptor. By antagonizing the NOP receptor, this compound modulates the receptor’s signaling pathways, which are associated with mood regulation, addiction, and stress responses . The compound’s interaction with the NOP receptor influences metabolic flux and metabolite levels, contributing to its therapeutic effects in neurobehavioral disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the NOP receptor. The compound’s high affinity for the NOP receptor ensures its effective localization and accumulation in brain regions associated with mood and addiction . Additionally, this compound’s oral bioavailability allows for efficient systemic distribution, making it a suitable candidate for therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the NOP receptor, which is expressed in various compartments and organelles within the central nervous system . The compound’s targeting signals and post-translational modifications direct it to specific regions, such as the cortex, hippocampus, and amygdala, where it exerts its therapeutic effects . By modulating the activity of the NOP receptor, this compound influences cellular processes related to mood regulation, addiction, and stress responses .

準備方法

The synthesis of LY2940094 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and selectivity for the NOP receptor .

化学反応の分析

LY2940094 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

LY2940094 is unique in its high selectivity and potency for the NOP receptor. Similar compounds include:

This compound stands out due to its clinical efficacy and safety profile in treating major depressive disorder and alcohol dependency .

生物活性

LY2940094 is a selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, which has garnered attention for its potential therapeutic effects in treating mood disorders, particularly major depressive disorder (MDD). This article reviews the biological activity of this compound, highlighting preclinical and clinical findings, mechanisms of action, and implications for treatment.

The nociceptin/orphanin FQ (N/OFQ) system plays a critical role in modulating various physiological processes, including pain perception, stress response, and mood regulation. NOP receptors are widely distributed in the brain regions associated with these functions. This compound acts by blocking these receptors, which has been linked to antidepressant-like effects in animal models and initial clinical trials.

Antidepressant Effects

Preclinical studies have demonstrated that this compound exhibits significant antidepressant-like effects in rodent models. For instance:

  • Behavioral Tests : In various behavioral assays, this compound administration resulted in decreased immobility times in forced swim tests and increased exploratory behavior in open field tests, indicative of reduced depressive-like symptoms .
  • Combination Studies : When combined with fluoxetine, a conventional antidepressant, this compound enhanced the behavioral effects without altering the pharmacokinetics of fluoxetine .

Anxiolytic Activity

While primarily studied for its antidepressant properties, this compound also showed some anxiolytic-like effects:

  • Rodent Models : In specific assays like fear-conditioned freezing and stress-induced hyperthermia tests, this compound demonstrated anxiolytic properties comparable to established anxiolytics .
  • Behavioral Analysis : The compound did not disrupt locomotion or impair cognitive performance in rodents, suggesting a favorable side-effect profile .

Proof-of-Concept Trials

A pivotal proof-of-concept study evaluated the efficacy of this compound in patients with MDD:

  • Study Design : An 8-week, double-blind, placebo-controlled trial assessed the effects of a daily 40 mg dose of this compound compared to placebo .
  • Results : Although the primary efficacy criterion was not met (82.9% vs. 88% required), there was a significant reduction in depression scores as measured by the GRID-Hamilton Depression Rating Scale. Notably, patients exhibited improved recognition of positive emotional stimuli early in treatment .

Safety and Tolerability

This compound was well tolerated across various doses in clinical trials:

  • Adverse Effects : Clinical evaluations reported no significant adverse events related to treatment. Vital signs remained stable, and laboratory findings were within normal ranges .
  • Pharmacokinetics : Human PET studies indicated that this compound effectively crosses the blood-brain barrier and achieves high receptor occupancy (over 80%) shortly after administration .

Summary of Findings

The following table summarizes key findings from both preclinical and clinical studies on this compound:

Study TypeKey FindingsReference
PreclinicalAntidepressant-like effects in rodents; enhanced fluoxetine effects; some anxiolytic activity
ClinicalReduced depression scores; improved emotional processing; safe and well tolerated
MechanismSelective NOP receptor antagonist; modulates mood-related pathways

特性

IUPAC Name

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF2N4O2S/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQHBJNRBKHUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336137
Record name LY-2940094
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307245-86-8
Record name LY-2940094
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307245868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BTRX-246040
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2940094
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-2940094
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I67US2V8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-[4-[(2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4′-piperidine]-1′-yl)methyl]-3-methyl-pyrazol-1-yl]pyridine-3-carbaldehyde (180 g, 377 mmol) in anhydrous dichloromethane (1.5 L) at 0° C. is sequentially added sodium borohydride (7.2 g, 188.5 mmol) and anhydrous methanol (0.5 L) and the contents are allowed to reach room temperature while stirring 30 min. LC/MS analysis of the reaction mixture reveals completion. Volatiles are removed under reduced pressure and the residue obtained is partitioned between dichloromethane (2 L) and water (300 mL). The layers are separated and the organic layer is sequentially washed with 1 N aqueous solution of sodium hydroxide (300 mL), water (3×300 mL), brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue is purified on silica gel using 50-55% ethyl acetate in hexane containing 1% triethylamine to afford [2-[4-[(2-Chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4′-piperidine]-1′-yl)methyl]-3-methyl-pyrazol-1-yl]-3-pyridyl]methanol as a solid (167 g, 92% yield). MS (m/z): 481 (M+1).
Name
2-[4-[(2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4′-piperidine]-1′-yl)methyl]-3-methyl-pyrazol-1-yl]pyridine-3-carbaldehyde
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
reactant
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。